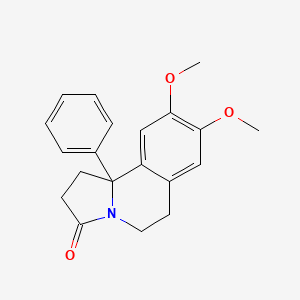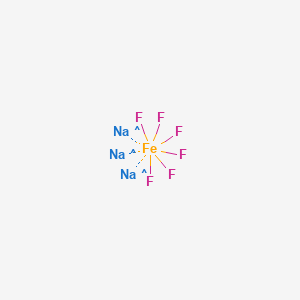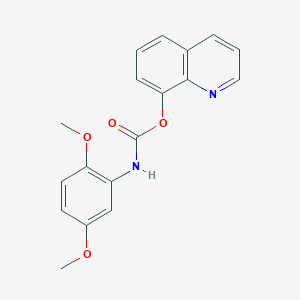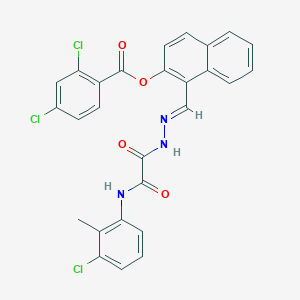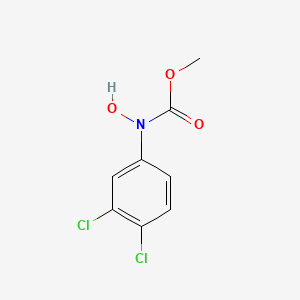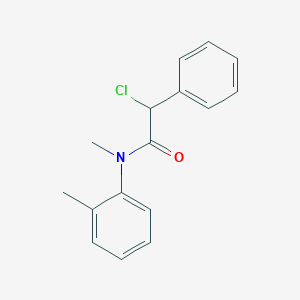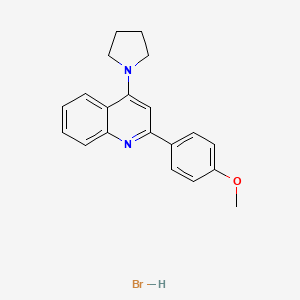
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinyl group, and a quinoline backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with the quinoline core in the presence of a Lewis acid catalyst.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction, where pyrrolidine reacts with the intermediate compound formed in the previous step.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl group, where nucleophiles such as amines or thiols can replace the pyrrolidinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects. The methoxyphenyl and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and pyrrolidinyl groups, resulting in different chemical properties and biological activities.
4-(1-Pyrrolidinyl)quinoline: Similar structure but without the methoxyphenyl group, leading to variations in reactivity and applications.
2-(4-Methoxyphenyl)quinoline: Contains the methoxyphenyl group but lacks the pyrrolidinyl group, affecting its overall properties.
Uniqueness
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl and pyrrolidinyl groups enhances its versatility and potential for various applications in research and industry.
Properties
CAS No. |
853333-38-7 |
|---|---|
Molecular Formula |
C20H21BrN2O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C20H20N2O.BrH/c1-23-16-10-8-15(9-11-16)19-14-20(22-12-4-5-13-22)17-6-2-3-7-18(17)21-19;/h2-3,6-11,14H,4-5,12-13H2,1H3;1H |
InChI Key |
KBELUEZCLTXNSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


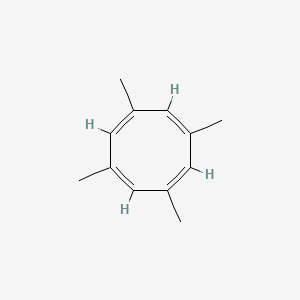
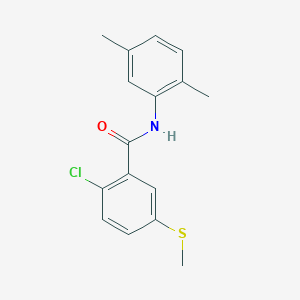
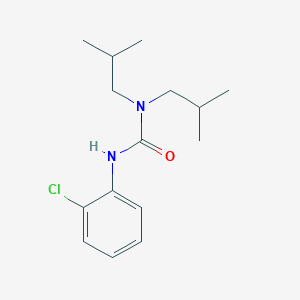
![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)
![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)

